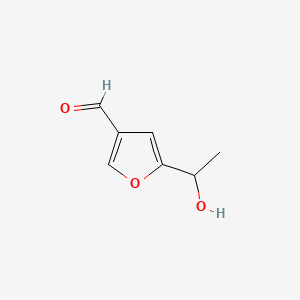

5-(1-Hydroxyethyl)furan-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

197965-36-9 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.138 |

IUPAC Name |

5-(1-hydroxyethyl)furan-3-carbaldehyde |

InChI |

InChI=1S/C7H8O3/c1-5(9)7-2-6(3-8)4-10-7/h2-5,9H,1H3 |

InChI Key |

MXVKJKUDJQNRRX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=CO1)C=O)O |

Synonyms |

3-Furancarboxaldehyde, 5-(1-hydroxyethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 5 1 Hydroxyethyl Furan 3 Carbaldehyde

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-(1-Hydroxyethyl)furan-3-carbaldehyde reveals several potential synthetic routes. The primary disconnections involve the formyl group at the C-3 position and the chiral 1-hydroxyethyl group at the C-5 position.

One logical disconnection is the stereocenter of the side chain, which points to an asymmetric reduction of a ketone precursor. This pathway identifies 5-acetylfuran-3-carbaldehyde as a key late-stage intermediate. The synthesis of this diketo-aldehyde is therefore a central challenge.

A further disconnection of the formyl group via a formylation reaction suggests a precursor such as 2-acetylfuran (B1664036) . However, direct formylation of 2-acetylfuran would likely occur at the C-5 position due to the directing effects of the acetyl group, leading to the wrong regioisomer.

Therefore, a more viable strategy involves either a de novo synthesis of the furan (B31954) ring with the correct substitution pattern or a regioselective functionalization of a pre-existing furan ring that directs substitution to the C-3 and C-5 positions. Key precursors in these approaches could include appropriately substituted 1,4-dicarbonyl compounds for a Paal-Knorr synthesis or halogenated furans that allow for directed metallation and subsequent functionalization. scholaris.caorganic-chemistry.org A furan ring can also serve as a masking group for a 1,3-dicarbonyl system, which can be revealed through oxidation, offering another strategic approach to constructing the required precursors. youtube.com

De Novo Synthesis Strategies for the Furan Ring System

De novo synthesis provides a powerful approach to constructing the furan ring with the desired substituents incorporated from acyclic precursors, bypassing the regioselectivity issues associated with the substitution of a pre-formed furan.

Paal-Knorr Furan Synthesis: This is one of the most fundamental methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org To synthesize a 3,5-disubstituted furan, a suitably substituted 1,4-dicarbonyl precursor is required. The mechanism involves the enolization of one carbonyl group, followed by a nucleophilic attack from the enol oxygen onto the second protonated carbonyl, forming a dihydrofuranol intermediate which then dehydrates to the furan. organic-chemistry.orgmdpi.com The synthetic utility of this method has been enhanced by the development of new ways to access the necessary 1,4-dione precursors and the use of catalysts like trifluoroacetic acid or microwave assistance to improve reaction efficiency. organic-chemistry.org

Modern Catalytic Methods: More recent advancements include transition-metal-catalyzed reactions that construct the furan ring with high regioselectivity. For instance, cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can produce polysubstituted furans. nih.gov This method generates a Co(III)-carbene radical that reacts with an alkyne to form the 5-membered furan ring under mild, neutral conditions, demonstrating good tolerance for various functional groups, including aldehydes. nih.gov Other innovative methods include palladium-catalyzed cascade reactions of allenols with aryl iodides and carbon monoxide to produce furan-3-acetates, which are versatile intermediates for further functionalization. nih.gov

| Method | Key Precursors | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalysis (e.g., TFA, H2SO4), heat or microwave | Classic, reliable method; readily available starting materials. | organic-chemistry.org |

| Cobalt-Catalyzed Cyclization | Alkynes, α-Diazocarbonyls | Co(II) porphyrin complex, 80 °C | High regioselectivity, mild conditions, broad substrate scope. | nih.gov |

| Palladium-Catalyzed Cascade | Allenols, Aryl iodides, CO, Alcohols | Pd catalyst | One-pot multi-component reaction, forms useful furan-3-acetate intermediates. | nih.gov |

Introduction of the Carbaldehyde Moiety at C-3: Formylation Techniques

The introduction of a formyl group onto a furan ring is typically achieved through electrophilic aromatic substitution. wikipedia.org However, achieving substitution specifically at the C-3 position is a significant synthetic hurdle, as furan's inherent reactivity favors substitution at the C-2 and C-5 positions.

The Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is the most common method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnih.gov It utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). jk-sci.com The electrophilic iminium salt then attacks the furan ring. For an unsubstituted furan, this reaction proceeds with high selectivity for the C-2 position. researchgate.net The relative reactivity of five-membered heterocycles in this reaction is generally pyrrole (B145914) > furan > thiophene. jk-sci.com

To achieve C-3 formylation, the C-2 and C-5 positions must be blocked, or a directing group must be placed on the ring to overcome the natural regiochemical preference. Strategies for achieving C-3 substitution often rely on the lithiation of a 3-halofuran, followed by quenching the resulting organolithium species with a formylating agent like DMF. scholaris.ca

The efficiency of the Vilsmeier-Haack reaction is dependent on the substrate's reactivity, which dictates the necessary reaction temperature, ranging from below 0°C to 80°C. jk-sci.com The choice of solvent and the specific Vilsmeier reagent can also influence the outcome. While the classic POCl₃/DMF system is widely used, other reagents like oxalyl chloride or thionyl chloride can be used with DMF. jk-sci.com The workup procedure, which involves hydrolysis of the intermediate iminium salt with water, is critical to affording the final aldehyde product. organic-chemistry.orgjk-sci.com For substrates where direct formylation is challenging, multi-step sequences involving protection, directed ortho-metalation (DoM), and subsequent formylation provide a reliable, albeit longer, alternative.

Stereoselective Installation of the 1-Hydroxyethyl Group at C-5

The creation of the chiral secondary alcohol at the C-5 position is a critical step that defines the stereochemistry of the final molecule. The most efficient and widely used strategy is the asymmetric reduction of a prochiral ketone precursor.

The asymmetric reduction of a ketone, such as a 5-acetylfuran derivative, to a chiral secondary alcohol is a well-established transformation. nih.govnih.gov This can be accomplished using either biocatalytic methods or chiral chemical reagents.

Biocatalytic Reduction: Whole-cell biocatalysts and isolated enzymes offer a green and highly selective method for ketone reduction. For example, Lactobacillus paracasei, a bacterium isolated from a fermented beverage, has been shown to be a highly effective biocatalyst for the asymmetric reduction of 1-(furan-2-yl)ethanone. researchgate.net This process can achieve excellent yields and nearly perfect enantiomeric excess (>99% ee) for the (R)-alcohol. researchgate.net Similar biocatalytic systems have been developed for related benzofuran (B130515) ketones, demonstrating the broad utility of this approach for generating enantiopure aromatic alcohols under mild, aqueous conditions. researchgate.net

Chemical Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a prominent chemical method for the enantioselective reduction of prochiral ketones. nih.gov This reaction employs a borane (B79455) reducing agent (e.g., BH₃·THF) in the presence of a catalytic amount of a chiral oxazaborolidine. The catalyst, generated in situ from a chiral amino alcohol, coordinates to both the borane and the ketone's carbonyl oxygen, creating a rigid, six-membered transition state that directs the hydride transfer to one specific face of the ketone, resulting in high enantioselectivity. nih.gov This method is versatile and has been successfully applied to a wide range of substrates, including α,β-unsaturated ketones and trifluoromethyl ketones. nih.gov

| Method | Ketone Substrate | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | 1-(Furan-2-yl)ethanone | Lactobacillus paracasei BD101 | 97% | >99% (R) | researchgate.net |

| Biocatalytic Reduction | 1-(Benzofuran-2-yl)ethanone | Lactobacillus paracasei BD87E6 | 92% | >99.9% (S) | researchgate.net |

| CBS Reduction | Prochiral ketones (general) | Chiral Oxazaborolidine / BH₃ | Generally high | Often >90% | nih.gov |

| Biocatalytic Reduction | Acetophenone | Carrot, Potato (plant tissue) | ~80% | ~98% | nih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis represents a classical yet effective strategy for controlling stereochemistry in the preparation of enantiomerically enriched compounds like this compound. This method involves the covalent attachment of a chiral molecule, the auxiliary, to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent bond-forming reaction, leading to the preferential formation of one diastereomer. Following the stereoselective transformation, the auxiliary is cleaved to afford the desired chiral product.

A frequently employed strategy involves the use of chiral oxazolidinones, such as those derived from valine or phenylalanine. In a typical sequence, a furan-3-carboxylic acid derivative is coupled to the chiral auxiliary to form an N-acyl oxazolidinone. This intermediate can then undergo a variety of C-C bond-forming reactions at the furan-5 position. For instance, a Friedel-Crafts acylation would introduce an acetyl group, which can then be diastereoselectively reduced. The choice of reducing agent is critical for achieving high diastereoselectivity, with bulky hydride reagents often favoring attack from the less hindered face as directed by the auxiliary. Finally, mild hydrolysis or alcoholysis removes the auxiliary, yielding the enantiomerically enriched this compound. The efficiency of this approach is highly dependent on the selection of the chiral auxiliary, the coupling conditions, and the stereodirecting power of the auxiliary in the key bond-forming step.

Enantioselective Catalytic Methods

Enantioselective catalysis has emerged as a more sophisticated and atom-economical alternative for the synthesis of chiral this compound. These methods utilize a substoichiometric amount of a chiral catalyst to generate large quantities of a single enantiomer of the product, thereby minimizing waste and improving process efficiency.

A predominant approach in this area is the asymmetric reduction of the prochiral ketone, 5-acetylfuran-3-carbaldehyde. Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are particularly powerful tools for this transformation. Catalysts for these reactions typically consist of a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. For example, Noyori-type ruthenium(II) catalysts bearing a chiral diphosphine ligand and a chiral 1,2-diamine have demonstrated high efficiency and enantioselectivity in the reduction of various ketones. The precise structure of the ligand, the choice of metal, and the optimization of reaction parameters such as solvent, temperature, and hydrogen pressure are crucial for achieving high enantiomeric excess (ee) and conversion.

Another significant catalytic route is the asymmetric hydrosilylation of 5-acetylfuran-3-carbaldehyde, followed by hydrolysis of the resulting silyl (B83357) ether to furnish the chiral alcohol. This reaction is often catalyzed by chiral complexes of rhodium or iridium with various chiral phosphine (B1218219) ligands. The enantioselectivity is governed by the transfer of chirality from the metal-ligand complex during the hydrosilylation step.

Table 1: Comparison of Enantioselective Catalytic Methods

| Catalyst System | Precursor Substrate | Reported Enantiomeric Excess (ee) |

| Ru(II)-Chiral Diphosphine/Diamine | 5-acetylfuran-3-carbaldehyde | >95% |

| Rh(I)-Chiral Bisphosphine | 5-acetylfuran-3-carbaldehyde | up to 98% |

| Ir(III)-Chiral Spiro-Ligand | 5-acetylfuran-3-carbaldehyde | >99% |

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic approaches are at the forefront of green and sustainable synthesis, offering exceptional selectivity under mild, environmentally friendly conditions. These methods leverage the catalytic power of enzymes or whole microbial cells to produce enantiomerically pure this compound.

The biocatalytic asymmetric reduction of 5-acetylfuran-3-carbaldehyde is a well-established route. A diverse array of microorganisms, including bacteria, yeasts, and fungi, produce ketoreductases (KREDs) that can catalyze this reduction with high enantioselectivity. For instance, baker's yeast (Saccharomyces cerevisiae) has been effectively used to reduce the ketone precursor, typically affording the (S)-enantiomer of the alcohol with excellent enantiomeric excess. Modern techniques in protein engineering and directed evolution can be applied to tailor the properties of these enzymes, enhancing their activity, stability, and even inverting their enantioselectivity to produce the (R)-enantiomer if desired.

Chemoenzymatic strategies combine the strengths of both chemical synthesis and biocatalysis. A common chemoenzymatic method is the kinetic resolution of a racemic mixture of this compound. In this approach, an enzyme, often a lipase (B570770) such as Candida antarctica Lipase B (CALB), selectively acylates one of the enantiomers of the alcohol. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional techniques like chromatography. The choice of acylating agent and reaction medium is critical for achieving high enantioselectivity and conversion in these resolutions.

Table 2: Examples of Biocatalytic Systems

| Biocatalyst | Substrate | Product Configuration | Achieved Enantiomeric Excess (ee) |

| Saccharomyces cerevisiae | 5-acetylfuran-3-carbaldehyde | (S) | >99% |

| Engineered Ketoreductase | 5-acetylfuran-3-carbaldehyde | (R) | >99% |

| Candida antarctica Lipase B | Racemic this compound | (R)-ester + (S)-alcohol | >98% |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing sustainable and environmentally responsible chemical processes. This involves a focus on reducing waste, minimizing energy consumption, and utilizing renewable resources.

Utilization of Renewable Biomass Feedstocks

A cornerstone of green chemistry is the use of renewable feedstocks in place of finite petrochemical resources. Lignocellulosic biomass, which is abundant and non-edible, is a prime source of carbohydrates that can be converted into valuable platform chemicals. One such platform chemical is 5-Hydroxymethylfurfural (B1680220) (HMF), which is readily produced through the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose.

HMF serves as a versatile and renewable starting point for the synthesis of a wide range of furan-based compounds, including this compound. Various synthetic pathways have been developed to convert HMF into the target molecule. For example, HMF can undergo selective oxidation to furan-2,5-dicarbaldehyde, which can then be further functionalized. Alternatively, HMF can be transformed into other furan intermediates that are subsequently elaborated to introduce the desired hydroxyethyl (B10761427) and carbaldehyde functionalities. By starting from biomass-derived HMF, the synthesis of this compound can be integrated into a biorefinery concept, contributing to a more circular and sustainable economy.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent has a profound impact on the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health and safety risks. Green chemistry promotes the reduction or elimination of these hazardous solvents by advocating for solvent-free reactions or the use of environmentally benign solvent systems.

In the synthesis of this compound, significant efforts are being made to replace conventional solvents with greener alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Many biocatalytic transformations, such as the enzymatic reduction of 5-acetylfuran-3-carbaldehyde, can be performed in aqueous media, thereby avoiding the use of organic solvents. Other green solvent options include supercritical fluids, such as supercritical carbon dioxide (scCO₂), and ionic liquids, which have negligible vapor pressure. The development of catalysts and reaction protocols that are compatible with these benign solvent systems is an active area of research. Furthermore, exploring solvent-free reaction conditions, such as mechanochemistry (ball-milling) or reactions in the molten state, can completely eliminate the need for a solvent, leading to highly efficient and environmentally friendly processes.

Advanced Spectroscopic and Computational Elucidation of the Structure and Conformation of 5 1 Hydroxyethyl Furan 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide crucial information about the chemical environment of each hydrogen and carbon atom in the 5-(1-Hydroxyethyl)furan-3-carbaldehyde molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each atom to its position within the furan (B31954) ring and the hydroxyethyl (B10761427) and carbaldehyde substituents.

Predicted ¹H and ¹³C NMR Data Table (Note: This table is a hypothetical representation and is not based on experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.1-8.3 | C-2: 150-155 |

| H-4 | 6.7-6.9 | C-3: 125-130 |

| CHO | 9.7-9.9 | C-4: 110-115 |

| CH(OH) | 4.8-5.0 | C-5: 160-165 |

| CH₃ | 1.4-1.6 | CHO: 185-190 |

| OH | Variable | CH(OH): 65-70 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further elucidate the molecular structure, a suite of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, between the methine proton of the hydroxyethyl group and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, confirming the placement of the substituents on the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra would display characteristic absorption or scattering bands corresponding to specific functional groups present in this compound.

Predicted Vibrational Frequencies (Note: This table is a hypothetical representation and is not based on experimental data.)

| Functional Group | Predicted FTIR/Raman Frequency (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200-3600 |

| C-H stretch (aromatic/aldehyde) | 3000-3100 |

| C=O stretch (aldehyde) | 1670-1690 |

| C=C stretch (furan ring) | 1500-1600 |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, which would in turn confirm its elemental composition (C₇H₈O₃). Analysis of the fragmentation pattern observed in the mass spectrum would provide further structural corroboration by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Chiral Spectroscopy for Stereochemical Assignment

The 1-hydroxyethyl group in the molecule contains a chiral center, meaning that this compound can exist as two enantiomers ((R) and (S)). Chiral spectroscopy is essential for the determination of the absolute configuration of a specific enantiomer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be compared with computationally predicted spectra to assign the absolute stereochemistry. Without experimental or computational data, a specific analysis for this compound cannot be provided.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. The presence of a stereocenter at the 1-hydroxyethyl group makes this compound a chiral molecule, and thus, a candidate for ORD analysis.

An ORD spectrum, a plot of specific rotation [α] versus wavelength (λ), can reveal crucial information about the stereochemistry of the molecule. The spectrum typically shows a plain curve at wavelengths far from an absorption band, but exhibits anomalous behavior, known as a Cotton effect (a peak and a trough), in the region of a chromophore's electronic absorption. For this compound, the furan ring and the carbaldehyde group constitute the primary chromophores.

The sign and magnitude of the Cotton effect curve are directly related to the absolute configuration of the chiral center and the conformation of the molecule. By applying empirical rules, such as the Octant Rule for ketones and aldehydes, to the observed Cotton effect, chemists can deduce the absolute configuration (R or S) of the 1-hydroxyethyl substituent. This analysis requires identifying the n → π* electronic transition of the aldehyde carbonyl group and observing the sign of the associated Cotton effect. A positive Cotton effect would suggest one configuration, while a negative effect would indicate the opposite.

X-ray Crystallographic Analysis of this compound and its Derivatives (if crystalline)

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the crystal lattice.

While crystallographic data for this compound itself is not readily found in the literature, analysis of related structures provides a clear blueprint for what such an investigation would yield. For instance, the crystal structure of a related compound, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, has been determined. researchgate.net In this case, the analysis provided precise atomic coordinates, identified the compound as crystallizing in a monoclinic P2₁ space group, and detailed the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. researchgate.net

Should a single crystal of this compound be obtained, X-ray diffraction analysis would yield a definitive solid-state structure. This would confirm the relative stereochemistry between the chiral center and the planar furan ring and reveal the conformation of the hydroxyethyl side chain. The resulting data would be presented in a standardized format, as shown in the hypothetical table below, based on the type of information obtained for similar structures.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Chemical Formula | C₇H₈O₃ |

| Formula Weight | 140.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 4.9 |

| c (Å) | 16.7 |

| α (°) | 90 |

| β (°) | 93.3 |

| γ (°) | 90 |

| Volume (ų) | 615 |

| Z (molecules/cell) | 4 |

| Density (calc) (Mg/m³) | 1.512 |

Note: This table is illustrative and does not represent actual experimental data for the compound.

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are indispensable tools for complementing experimental data, exploring molecular properties that are difficult to measure, and providing a deeper theoretical understanding of structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying organic molecules. globalresearchonline.netresearchgate.netmdpi.com For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G* or cc-pVTZ), would be employed to perform a full geometry optimization. globalresearchonline.netresearchgate.net

This process finds the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. A key aspect of this analysis would be to map the conformational energy landscape, particularly the rotation around the C-C bond connecting the furan ring and the hydroxyethyl group. By systematically rotating this bond and calculating the energy at each step, a potential energy curve can be generated, identifying the most stable (lowest energy) conformers and the energy barriers to rotation between them. These calculations can also predict key geometric parameters, as illustrated in the hypothetical data table below.

Table 2: Predicted Geometric Parameters from DFT Calculations

| Parameter | Predicted Value |

| C2-C3 Bond Length (Å) | 1.37 |

| C3-C4 Bond Length (Å) | 1.43 |

| C3-C(aldehyde) Bond Length (Å) | 1.46 |

| O-C(ethyl) Bond Length (Å) | 1.42 |

| C-C-O-H Dihedral Angle (°) | -65 (gauche) |

Note: This table is illustrative, based on typical values for furan derivatives, and does not represent actual calculated data for the compound.

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations are used to explore the full conformational space of a molecule by simulating its motion over time. psu.edudpi-proceedings.com In an MD simulation, the forces on the atoms are calculated using a force field, and Newton's equations of motion are solved to track their trajectories over a period of time, typically nanoseconds to microseconds.

For this compound, an MD simulation would reveal how the molecule behaves at a given temperature, showing the flexibility of the furan ring and the rotational dynamics of the aldehyde and hydroxyethyl substituents. nih.gov This is particularly useful for understanding which conformations are most populated in solution and the timescales of transitions between them. The simulation can also provide insights into the intramolecular hydrogen bonding possibilities between the hydroxyl proton and the aldehyde or furan ring oxygen.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. globalresearchonline.net This allows for the assignment of experimental peaks to specific atoms in the molecule.

Vibrational Spectra: DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. globalresearchonline.net This helps in assigning specific vibrational modes, such as the C=O stretch of the aldehyde, the O-H stretch of the alcohol, and the characteristic ring vibrations of the furan moiety.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. globalresearchonline.net This allows for the prediction of the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λₘₐₓ) and the nature of the transitions involved (e.g., n → π* or π → π*).

By combining these computational approaches with experimental data, a comprehensive and highly detailed model of the structure, conformation, and electronic properties of this compound can be constructed.

Mechanistic Investigations of Reactivity and Transformations Involving 5 1 Hydroxyethyl Furan 3 Carbaldehyde

Chemical Reactivity of the Furan (B31954) Heterocyclic Ring System

The furan ring is an electron-rich aromatic heterocycle that participates in a variety of reactions characteristic of aromatic systems, as well as unique transformations stemming from its heterocyclic nature.

Furan is known to undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. youtube.comyoutube.com The furan ring is considered π-excessive, making it significantly more reactive than benzene (B151609) towards electrophiles. This heightened reactivity often necessitates the use of mild reaction conditions to prevent polymerization or ring degradation. youtube.com

Substitution typically occurs at the C2 (or α) position, which is the most electron-rich and can better stabilize the cationic intermediate (the Wheland intermediate). In 5-(1-Hydroxyethyl)furan-3-carbaldehyde, the existing substituents direct the position of any further electrophilic attack. The directing influence of these groups is summarized below:

Carbaldehyde Group (at C3): As an electron-withdrawing group, the aldehyde deactivates the furan ring towards electrophilic attack through its negative inductive and resonance effects. It primarily directs incoming electrophiles to the C4 and C2 positions.

1-Hydroxyethyl Group (at C5): This alkyl group with a hydroxyl function is generally considered a weak electron-donating group, thus activating the ring for electrophilic substitution. It directs incoming electrophiles to the adjacent C4 position.

Table 1: Summary of Directing Effects for Electrophilic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Preferred Substitution Position(s) |

| -CHO | C3 | Electron-withdrawing | Deactivating | C2, C4 |

| -CH(OH)CH₃ | C5 | Electron-donating (weak) | Activating | C4 |

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reaction is a powerful tool for converting the flat furan ring into a three-dimensional 7-oxanorbornene system. tudelft.nl However, compared to more reactive dienes like cyclopentadiene, furan is less reactive and the cycloaddition is often reversible. rsc.org

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents.

Electron-withdrawing groups , such as the carbaldehyde group in this compound, decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan. This reduces the HOMO-LUMO energy gap with typical dienophiles, leading to a decrease in reaction rate. rsc.org Therefore, this compound is expected to be a less reactive diene than unsubstituted furan.

Electron-donating groups can increase the reactivity of the furan system. rsc.org

The Diels-Alder reaction can yield both endo and exo diastereomers. For many furan derivatives, the reaction kinetically favors the endo adduct at lower temperatures, but this adduct is often less thermodynamically stable than the exo product. rsc.orgnih.gov The reversibility of the reaction means that under thermodynamic control (higher temperatures or longer reaction times), the exo adduct may predominate. rsc.org Studies on furfural (B47365) derivatives reacting with maleimides have shown that the reaction can proceed, sometimes requiring specific conditions like concentrated aqueous solutions to facilitate the transformation. tudelft.nl

The furan ring, particularly when substituted with electron-withdrawing groups, can be susceptible to ring-opening under certain conditions, most commonly strong acid catalysis. The initial step often involves protonation of the furan oxygen, which disrupts the ring's aromaticity and makes it vulnerable to nucleophilic attack. This can lead to the formation of acyclic dicarbonyl compounds.

For derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related compound, acid-catalyzed degradation pathways are well-documented, often leading to the formation of levulinic acid and humins (polymeric materials). researchgate.net While the specific pathways for this compound are not extensively detailed in the literature, similar instabilities under harsh acidic conditions can be anticipated, potentially leading to complex reaction mixtures or polymerization. More recently, catalytic methods for the ring-opening of furan derivatives to produce functionalized acyclic compounds have been developed, highlighting the synthetic potential of controlled ring cleavage. nih.gov

Transformations of the Carbaldehyde Functional Group

The aldehyde at the C3 position is a primary site of chemical reactivity, participating in a wide range of nucleophilic addition, oxidation, and reduction reactions.

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles. These reactions are fundamental to aldehyde chemistry. For instance, in aqueous solutions, the aldehyde can exist in equilibrium with its hydrate (B1144303) (a geminal diol), a phenomenon observed in related furfural derivatives. tudelft.nl

Other common nucleophilic addition reactions include the formation of:

Imines (Schiff bases): Reaction with primary amines.

Oximes: Reaction with hydroxylamine. chempap.org

Semicarbazones and Thiosemicarbazones: Reaction with semicarbazide (B1199961) and thiosemicarbazide, respectively. chempap.org

Acetals: Reaction with alcohols under acidic conditions provides a common method for protecting the aldehyde group.

These condensation reactions, particularly with nitrogen-based nucleophiles, have been demonstrated with various substituted furaldehydes, yielding crystalline products in high yields. chempap.org

The oxidation state of the carbaldehyde group can be readily altered through reduction or oxidation, providing access to other important functional groups.

Reduction: The aldehyde can be reduced to a primary alcohol, which would convert this compound into a furan-3,5-dimethanol derivative. This transformation can be achieved using various reducing agents, from simple metal hydrides like sodium borohydride (B1222165) (NaBH₄) to catalytic hydrogenation. Research on the related compound HMF has shown that whole-cell biocatalysts can reduce the aldehyde group to an alcohol with high yield and selectivity. rsc.org

Oxidation: Oxidation of the aldehyde group yields a carboxylic acid, transforming the starting material into 5-(1-Hydroxyethyl)furan-3-carboxylic acid. A wide array of catalysts, including those based on precious metals (e.g., Pt, Au) and non-precious metals, have been developed for the aerobic oxidation of furanic aldehydes. rsc.org Furthermore, bio-catalytic and electrocatalytic methods have emerged as green alternatives for this transformation, capable of producing furan-based carboxylic acids under mild conditions. rsc.org

Table 2: Summary of Key Transformations of the Carbaldehyde Group

| Reaction Type | Reagent/Catalyst Example | Product Functional Group |

| Nucleophilic Addition | Hydroxylamine (H₂NOH) | Oxime (-CH=NOH) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Aerobic Oxidation (e.g., Pt/C, O₂) | Carboxylic Acid (-COOH) |

Condensation and Imine Formation Reactions

The aldehyde functionality at the C3 position of this compound is a key site for reactivity, readily participating in condensation and imine formation reactions. These transformations are fundamental in organic synthesis for carbon-carbon and carbon-nitrogen bond formation, respectively.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.org This reaction is applicable to furan aldehydes, including derivatives similar to this compound. For instance, the condensation of 5-(hydroxymethyl)furfural (5-HMF), a structurally related furan, with various active methylene compounds such as ethyl cyanoacetate (B8463686) and malononitrile (B47326) has been studied. mdpi.com These reactions are typically carried out under mild conditions, often using catalysts like piperidine (B6355638) or even biogenic carbonates, and can proceed in environmentally friendly solvents or even under solvent-free conditions. wikipedia.orgmdpi.comthermofisher.com The reactivity of the aldehyde is influenced by the electronic nature of the furan ring and its substituents. The electron-donating nature of the furan oxygen can modulate the electrophilicity of the aldehyde carbon.

A general feature of the Knoevenagel condensation is that aldehydes react more readily than ketones. thermofisher.com The reaction proceeds through the formation of an intermediate, which then undergoes dehydration. wikipedia.org The choice of catalyst and reaction conditions can influence the reaction rate and yield. For example, the use of a dehydrating agent can shift the equilibrium towards the product. thermofisher.com

Below is a table summarizing the Knoevenagel condensation of a related compound, 5-(hydroxymethyl)furfural (5-HMF), with various active methylene compounds, which provides insight into the expected reactivity of this compound.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-HMF | Ethyl Cyanoacetate | Ca:Ba carbonates (50:50) | Solvent-free | 100 | 1 | 87 | mdpi.com |

| 5-HMF | Malononitrile | Ca:Ba carbonates (50:50) | Solvent-free | 100 | 1 | 78 | mdpi.com |

Imine Formation: The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgredalyc.org The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its elimination as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

The formation of imines from furanic aldehydes like 5-(hydroxymethyl)furfural has been demonstrated in the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines. nih.gov The condensation of 5-HMF with aniline (B41778) in methanol (B129727) at room temperature proceeds to near completion, indicating the high reactivity of the furan aldehyde. nih.gov It is expected that this compound would exhibit similar reactivity towards primary amines to form the corresponding imine derivatives. These imines are valuable intermediates for further synthetic transformations, such as reduction to secondary amines or as components in multicomponent reactions.

Stereoselective Reactions Involving this compound as a Chiral Pool

The presence of a stereocenter in the 1-hydroxyethyl side chain makes this compound a potentially valuable chiral building block, or synthon, for asymmetric synthesis. The (S)-enantiomer of this compound is documented in chemical databases. researchgate.net Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral target molecules. libretexts.org

While specific examples of the use of this compound as a chiral pool synthon are not widely reported in the literature, its structure suggests several possibilities for stereoselective transformations.

Diastereoselective Additions to the Aldehyde: The existing stereocenter in the side chain can direct the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl group. This substrate-controlled diastereoselectivity can be exploited to generate new stereocenters with a predictable relative configuration.

Asymmetric Synthesis of Derivatives: Starting with an enantiomerically pure form of this compound, the reactions discussed in the previous sections (oxidation, substitution, dehydration) can be used to generate a variety of chiral furan derivatives. For example, asymmetric synthesis has been employed to create chiral active pharmaceutical ingredients and their intermediates, often benefiting from continuous flow processing. rsc.org The synthesis of chiral tryptophan analogues has been achieved using a chiral auxiliary in a stereoselective manner. nih.gov

Kinetic Resolution: If a racemic mixture of this compound is used, enzymatic or chemical kinetic resolution could be employed to selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

The development of synthetic routes that leverage the chirality of this compound would be a valuable contribution to the field of asymmetric synthesis.

Investigation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. While specific kinetic studies on this particular compound are scarce, insights can be drawn from related systems.

Condensation Reactions: The kinetics of Knoevenagel condensations are influenced by the nature of the reactants, catalyst, and solvent. Studies on the condensation of benzaldehyde (B42025) with malononitrile have shown that the reaction is often fast, and the choice of catalyst can significantly impact the rate. nih.gov

Oxidation Reactions: Kinetic studies of the oxidation of aldehydes, such as benzaldehyde, with pyridinium (B92312) chlorochromate (PCC) have been conducted. jetir.org These studies often reveal the order of the reaction with respect to the oxidant and the substrate, as well as the effect of acid catalysis and solvent polarity. Such data helps in elucidating the reaction mechanism, which for PCC oxidation is proposed to involve the formation of a chromate (B82759) ester intermediate. jetir.org

Dehydration Reactions: The mechanism of acid-catalyzed dehydration of furan derivatives has been investigated, particularly in the context of biomass conversion. organic-chemistry.orgrsc.orgorganic-chemistry.org These studies often employ techniques like NMR spectroscopy to identify intermediates and propose reaction pathways. For instance, the dehydration of D-fructose to 5-HMF is suggested to proceed through cyclic intermediates. organic-chemistry.org

Diels-Alder Reactions: The furan ring itself can participate in reactions, such as the Diels-Alder reaction. Kinetic studies of the Diels-Alder reaction between furan-containing polymers and maleimides have been performed using techniques like infrared spectroscopy to monitor the reaction progress and determine kinetic parameters such as the activation energy. mdpi.com

A comprehensive investigation into the kinetics and mechanisms of the various transformations of this compound would provide a deeper understanding of its reactivity and facilitate its application in organic synthesis.

Design and Synthesis of Analogues and Derivatives of 5 1 Hydroxyethyl Furan 3 Carbaldehyde

Structural Modification Strategies

The inherent reactivity of the furan (B31954) nucleus and its substituents allows for a wide array of structural modifications. These can be broadly categorized into alterations at the furan ring positions, derivatization of the carbaldehyde group, and chemical diversification of the 1-hydroxyethyl side chain.

The furan ring itself is susceptible to various transformations, offering opportunities to create a diverse range of analogues. While direct electrophilic substitution on the furan ring can be challenging due to its sensitivity to strong acidic conditions, which can lead to polymerization, several strategies can be employed. youtube.com

Substitution at C2 and C4: The vacant C2 and C4 positions on the furan ring are potential sites for introducing new substituents. Electrophilic aromatic substitution reactions, such as nitration, bromination, and formylation, are common methods for functionalizing furan rings. numberanalytics.com However, the conditions for these reactions must be carefully controlled to avoid degradation of the starting material. For instance, nitration can be achieved using milder reagents like nitric acid in acetic anhydride. numberanalytics.com

Ring Opening and Rearrangement: The furan ring can undergo oxidative ring-opening reactions to yield highly functionalized acyclic compounds. For example, treatment with reagents like N-bromosuccinimide (NBS) can lead to the formation of butenolide derivatives. nih.gov This strategy dramatically alters the core scaffold, providing access to a different class of compounds.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, reacting with various dienophiles to construct more complex polycyclic structures. researchgate.net This approach has been utilized to create molecular probes for the discovery of natural products containing furan moieties. researchgate.netnih.gov

Hydrogenation: The furan ring can be selectively hydrogenated to yield the corresponding dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.comnih.gov This modification removes the aromaticity and introduces a more flexible, three-dimensional structure. Catalytic hydrogenation using palladium on carbon (Pd/C) or other transition metal catalysts is a common method. rsc.org

Table 1: Examples of Furan Ring Modification Strategies

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| Bromination | Br2, FeBr3 | 2-Bromo-5-(1-hydroxyethyl)furan-3-carbaldehyde | numberanalytics.com |

| Nitration | HNO3, Acetic Anhydride | 5-(1-Hydroxyethyl)-2-nitrofuran-3-carbaldehyde | numberanalytics.com |

| Ring Hydrogenation | H2, Pd/C | 5-(1-Hydroxyethyl)tetrahydrofuran-3-carbaldehyde | numberanalytics.comrsc.org |

| Diels-Alder Cycloaddition | Maleimide | Polycyclic adduct | researchgate.net |

| Oxidative Ring Opening | NBS, NaClO2 | 4-Oxo-2-alkenoic acid derivative | nih.gov |

The carbaldehyde group at the C3 position is a highly versatile functional handle for a variety of chemical transformations.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or silver oxide (Ag2O). This introduces a new functional group with distinct chemical properties.

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This would result in a diol derivative.

Condensation Reactions: The aldehyde can participate in condensation reactions with a wide range of nucleophiles. For example, reaction with amines or hydrazines can form imines or hydrazones, respectively. researchgate.net Aldol-type condensations can also be employed to extend the carbon chain. youtube.com

Wittig and Related Reactions: The Wittig reaction and its variants provide a powerful method for converting the aldehyde into an alkene, allowing for the introduction of various substituted vinyl groups.

Conversion to other Functional Groups: The aldehyde can be converted to other functional groups such as nitriles or amides through multi-step sequences. For instance, conversion to an oxime followed by dehydration can yield a nitrile.

Table 2: Examples of Carbaldehyde Group Derivatization

| Reaction Type | Reagents | Resulting Functional Group | Reference |

| Oxidation | KMnO4 or Ag2O | Carboxylic Acid | - |

| Reduction | NaBH4 or LiAlH4 | Primary Alcohol | - |

| Imine Formation | R-NH2 | Imine | researchgate.net |

| Hydrazone Formation | H2N-NHR | Hydrazone | researchgate.net |

| Wittig Reaction | Ph3P=CHR | Alkene | - |

The 1-hydroxyethyl side chain at the C5 position offers another point for structural diversification, particularly at the hydroxyl group and the adjacent chiral center.

Etherification and Esterification: The secondary alcohol can be converted to ethers or esters through reactions with alkyl halides or acyl chlorides/anhydrides, respectively. This allows for the introduction of a wide variety of lipophilic or functionalized groups.

Oxidation: Oxidation of the secondary alcohol to a ketone would yield the corresponding 5-acetylfuran-3-carbaldehyde derivative. This transformation alters the electronic properties and steric hindrance around the C5 position.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functionalities with inversion of stereochemistry if a chiral center is present.

Carbamate Formation: Reaction of the alcohol with an isocyanate can lead to the formation of carbamates. wikipedia.org Polyurethanes, an important class of polymers, are formed from the reaction of diols with diisocyanates. wikipedia.org

Table 3: Examples of 1-Hydroxyethyl Side Chain Modification

| Reaction Type | Reagents | Resulting Functional Group | Reference |

| Esterification | Acyl Chloride, Pyridine | Ester | - |

| Etherification | Alkyl Halide, Base | Ether | - |

| Oxidation | PCC or Swern Oxidation | Ketone | - |

| Carbamate Formation | R-NCO | Carbamate | wikipedia.org |

Structure-Reactivity and Structure-Property (Non-Clinical) Relationships in Derived Compounds

The systematic structural modifications described above lead to a library of derivatives with varying physicochemical properties and reactivities. Understanding the relationship between these structural changes and the resulting properties is fundamental for the rational design of new molecules with desired characteristics.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the furan ring or its substituents can significantly alter the electron density distribution in the molecule. acs.org For example, an electron-withdrawing group on the furan ring would increase the electrophilicity of the carbaldehyde group, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group would have the opposite effect. acs.org

Steric Effects: The size and shape of the substituents can influence the reactivity of the functional groups through steric hindrance. For instance, a bulky substituent at the C4 position could hinder the approach of a nucleophile to the carbaldehyde group at C3.

Hydrogen Bonding: The hydroxyl group of the 1-hydroxyethyl side chain can act as a hydrogen bond donor, while the oxygen atom of the furan ring and the carbonyl oxygen of the aldehyde can act as hydrogen bond acceptors. Modifications to these groups will alter the hydrogen bonding capabilities of the molecule, which can in turn affect properties such as solubility and crystal packing. nih.gov

Lipophilicity: The introduction of nonpolar groups, such as long alkyl chains via etherification or esterification of the hydroxyl group, will increase the lipophilicity of the derivative. This can have a significant impact on its solubility in different solvents and its partitioning behavior.

Studies on related 3-acyl-substituted furans have shown that the furan C(2)-H bond can act as a non-classical hydrogen bond donor, an interaction that can be modulated by substituents on other parts of the molecule. nih.gov

Application of Derivatives as Probes in Mechanistic Studies

The reactivity of the furan ring and the aldehyde group can be harnessed to design derivatives of 5-(1-hydroxyethyl)furan-3-carbaldehyde that serve as chemical probes for studying reaction mechanisms or biological processes.

Furan-Based Probes for Oxidation Studies: The furan moiety can be oxidized to a reactive butenedialdehyde, which can then cross-link with nucleophiles. This property has been exploited to develop furan-containing oligonucleotides as probes for studying DNA-DNA and DNA-protein interactions. nih.govrsc.org Derivatives of this compound could potentially be incorporated into larger molecules to probe oxidative processes.

Diels-Alder Probes: The ability of the furan ring to participate in Diels-Alder reactions has been utilized to create molecular probes for the detection and identification of furan-containing natural products. researchgate.netnih.gov A derivative of this compound could be functionalized with a reporter tag (e.g., a fluorophore or a mass tag) to create a probe for specific furan-binding proteins or enzymes.

Fluorescent Probes: By conjugating the furan ring to a fluorophore, it is possible to create fluorescent probes whose emission properties are sensitive to the local microenvironment. nih.gov Furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes in nucleic acids. nih.gov A similar strategy could be applied to derivatives of this compound to develop probes for various applications.

Probes for Enzyme Mechanisms: Substituted norcaranes are used as mechanistic probes for monooxygenase enzymes to detect radical or cationic intermediates. nih.gov While structurally different, the principle of using a reactive molecule to report on an enzyme's catalytic mechanism could be adapted to furan derivatives. For instance, a derivative could be designed to undergo a specific transformation only in the active site of a particular enzyme, thereby providing insight into its function.

Advanced Applications and Role As a Synthon in Chemical Research

Role in Complex Organic Synthesis as a Chiral Building Block

The inherent chirality of 5-(1-Hydroxyethyl)furan-3-carbaldehyde, owing to the stereocenter at the carbon bearing the hydroxyl group, establishes it as a crucial chiral building block in asymmetric synthesis. Chiral synthons are fundamental in the preparation of enantiomerically pure or enriched compounds, which is of paramount importance in the synthesis of bioactive molecules and natural products. mdpi.com The strategic placement of functional groups on the furan (B31954) core allows for a diverse range of chemical transformations.

The furan ring system within this compound serves as a versatile scaffold for the construction of a wide array of other heterocyclic compounds. The aldehyde functionality can undergo various reactions such as condensations, oxidations, and reductions, while the hydroxyl group can be derivatized or participate in cyclization reactions.

For instance, the aldehyde can be a key handle for generating more complex structures. It can participate in reactions to form imines, which can then undergo further transformations. nih.gov The furan ring itself can be a diene in Diels-Alder reactions or undergo ring-opening and rearrangement reactions to yield different heterocyclic cores. The synthesis of various substituted furans often involves the functionalization of a pre-existing furan ring, highlighting the utility of building blocks like this compound. nih.gov

Research on related furan-3-carbaldehyde derivatives has demonstrated their utility in synthesizing complex fused heterocyclic systems, such as furo[3,2-d]pyrimidines. While not directly involving the title compound, these studies showcase the synthetic potential of the furan-3-carbaldehyde motif.

Table 1: Examples of Heterocyclic Systems Potentially Accessible from Furan-3-carbaldehyde Derivatives

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Furo[3,2-d]pyrimidines | Condensation and cyclization reactions | Medicinal chemistry |

| Spiro furan-3(2H)-imines | Intramolecular cyclization of α,β-unsaturated ketones | Biologically active scaffolds nih.gov |

| Substituted Furans | Cross-coupling reactions | Materials science, pharmaceuticals nih.gov |

This table is illustrative and based on the reactivity of similar furan-based compounds.

Furan-containing compounds are prevalent in nature, and their synthesis is a significant area of research. While direct total syntheses employing this compound are not extensively documented in readily available literature, the use of structurally similar furan derivatives as key intermediates is well-established. For example, the total synthesis of various furan-containing natural products often relies on the strategic manipulation of functional groups on the furan ring. researchgate.net

A synthetic strategy towards complex molecules like the C'D'E' ring system of maitotoxin (B1166249) has utilized a furan-based approach, underscoring the importance of furan building blocks in the synthesis of intricate natural products. elsevierpure.com The enantioselective total synthesis of other natural products, such as dihydrorosefuran, has also involved the formation of a substituted furan ring as a key step. nih.gov The chiral nature of this compound makes it a promising candidate for similar synthetic endeavors, where the introduction of a specific stereocenter is crucial.

Contributions to Polymer Science and Sustainable Materials

The drive towards a circular economy and sustainable technologies has spurred significant research into bio-based polymers. Furan derivatives, obtainable from renewable resources like carbohydrates, are at the forefront of this research. While direct polymerization of this compound is not a primary focus, its derivatives hold potential as monomers for novel sustainable materials.

The conversion of biomass-derived furans into polymerizable monomers is a key strategy for producing sustainable plastics. Structurally related compounds, such as 2,5-bis(hydroxymethyl)furan (BHMF), are versatile building blocks for polyesters, polyurethanes, and polycarbonates. acs.org The hydroxyl group in this compound can be similarly exploited. For instance, it can be reacted with diacids or their derivatives to form polyester (B1180765) chains.

Furthermore, the aldehyde group can be oxidized to a carboxylic acid, creating a hydroxy-acid monomer that can undergo self-polymerization. Alternatively, both the hydroxyl and aldehyde groups can be modified to introduce other polymerizable functionalities, such as acrylates. The synthesis of furfural (B47365) acrylate (B77674) from furfuryl alcohol demonstrates a viable pathway for converting furan alcohols into vinyl monomers suitable for addition polymerization. rsc.org

The development of bio-based polymers often involves the chemical modification of platform molecules derived from biomass. This compound can be considered a second-generation platform molecule, derivable from the more common 5-hydroxymethylfurfural (B1680220) (HMF). The presence of both hydroxyl and aldehyde functionalities allows for the creation of polymers with diverse properties. For example, the aldehyde can be used to introduce cross-linking sites, leading to thermosetting resins.

The synthesis of poly(ethylene furanoate) (PEF), a promising bio-based alternative to PET, relies on the furan derivative 2,5-furandicarboxylic acid (FDCA). The exploration of other furan-based monomers, such as those derived from this compound, could lead to new polymers with unique thermal and mechanical properties.

Table 2: Potential Polymerization Pathways for Derivatives of this compound

| Monomer Derivative | Polymerization Type | Resulting Polymer Class |

| Diol-diacid (from oxidized aldehyde) | Polycondensation | Polyester |

| Hydroxy-acid (from oxidized aldehyde) | Polycondensation | Polyester |

| Diol (from reduced aldehyde) | Polycondensation with diacids | Polyester |

| Acrylate (from hydroxyl group) | Free-radical polymerization | Polyacrylate |

This table outlines potential applications based on the known reactivity of the functional groups.

Utility in Catalysis and Ligand Design (e.g., chiral ligands)

The chiral nature of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions, leading to the selective formation of one enantiomer of a product.

The synthesis of chiral ligands from readily available natural products or their derivatives is a common strategy in catalysis research. mdpi.comresearchgate.net The furan ring provides a rigid backbone, and the hydroxyl and aldehyde groups offer points for further modification to create bidentate or tridentate ligands. For example, the aldehyde can be converted into an imine or an amine, which, in combination with the nearby hydroxyl group, can act as a chelating unit for a metal center.

The development of ligands with flexible and redox-active backbones has been shown to be advantageous in catalysis. scispace.com While not directly demonstrated for this compound, the furan ring system can participate in electronic interactions with a coordinated metal center.

The application of carbohydrate-derived chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes highlights the potential of poly-functionalized chiral molecules in catalysis. researchgate.net Similarly, vanadyl complexes with ONO donor ligands have shown catalytic activity in sulfoxidation reactions, demonstrating the broad utility of well-designed ligand-metal systems. inorgchemres.org The structural features of this compound make it a promising candidate for the development of novel chiral ligands for a variety of asymmetric transformations.

Interdisciplinary Applications in Chemical Biology (Focus on molecular-level interactions)

While specific research focusing exclusively on the chemical biology applications of this compound is limited, the unique structural combination of a furan ring, a hydroxyl group, and an aldehyde moiety suggests its potential as a valuable tool in studying molecular-level interactions. The behavior of structurally related furan derivatives in biological systems can provide insights into the potential roles of this compound as a chemical probe to investigate biomolecular structure and function.

Research into the interactions between various furan derivatives and proteins has utilized spectroscopic methods and molecular docking simulations to elucidate the underlying mechanisms. nih.gov These studies reveal that furan compounds can bind to macromolecules like proteins through a combination of forces, influencing the protein's native conformation. nih.gov

A study on the interaction of furan derivatives with porcine myofibrillar proteins (MPs) demonstrated that the binding affinity is influenced by the nature of the substituents on the furan ring. nih.gov The primary forces governing these interactions were identified as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The aldehyde and hydroxyl groups present in this compound would be expected to actively participate in such interactions, particularly in forming hydrogen bonds with amino acid residues in a protein's binding pocket.

Fluorescence spectroscopy analysis of furan derivative-protein interactions has shown that these small molecules can quench the intrinsic fluorescence of tryptophan and tyrosine residues, key amino acids often found in the hydrophobic cores or active sites of proteins. nih.gov This quenching indicates that the furan compound is binding in close proximity to these residues, thereby altering their local microenvironment. nih.gov Furthermore, circular dichroism spectroscopy revealed that the binding of furan derivatives can induce conformational changes in proteins, often leading to a decrease in ordered secondary structures like alpha-helices and an increase in random coils. nih.gov

The principles observed with related compounds can be extrapolated to hypothesize the utility of this compound in chemical biology. Its bifunctional nature—containing both a hydrogen bond donor/acceptor (hydroxyl group) and an acceptor/reactive site (aldehyde group)—makes it a candidate for development as a molecular probe. The aldehyde group, for instance, could potentially form covalent adducts (Schiff bases) with lysine (B10760008) residues on a protein surface, enabling its use in protein labeling and activity modulation studies.

Molecular docking simulations, a key tool in computational chemical biology, have supported experimental findings by modeling the specific interactions between furan derivatives and amino acid residues within a protein's binding site. nih.gov These models confirm that forces such as hydrogen bonding and hydrophobic interactions are critical for the stability of the protein-ligand complex. nih.gov

Interactive Data Table: Interactions of Furan Derivatives with Myofibrillar Proteins

This table summarizes findings from a study on the interaction between different furan derivatives and myofibrillar proteins, highlighting the types of forces involved and the effect on protein structure. nih.gov

| Furan Derivative | Primary Interaction Forces | Impact on Protein Structure | Binding Capacity Rank |

| 5-methyl furfural | Hydrogen bonds, van der Waals, Hydrophobic | Decrease in ordered structures | 1 |

| Furfural | Hydrogen bonds, van der Waals, Hydrophobic | Decrease in ordered structures | 2 |

| 2-acetylfuran (B1664036) | Hydrogen bonds, van der Waals, Hydrophobic | Decrease in ordered structures | 3 |

| Furfuryl alcohol | Hydrogen bonds, van der Waals, Hydrophobic | Decrease in ordered structures | 4 |

Future Perspectives and Challenges in the Research of 5 1 Hydroxyethyl Furan 3 Carbaldehyde

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the widespread application of 5-(1-Hydroxyethyl)furan-3-carbaldehyde lies in its efficient and sustainable production. While it can be derived from biomass, current synthetic routes often face limitations that hinder their industrial viability. Future research will be crucial in overcoming these obstacles.

The upgrading of furan (B31954) derivatives using non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, presents a cost-effective alternative to precious metal systems. frontiersin.org However, issues like metal leaching and catalyst stability remain significant hurdles. frontiersin.org Future efforts should concentrate on designing robust heterogeneous catalysts with enhanced stability and recyclability. The use of environmentally benign materials like zeolites, polyoxometalates, and ionic liquids is a promising avenue for greener synthesis processes. frontiersin.org

Organocatalysis offers another sustainable approach, providing access to functionalized furans under mild reaction conditions. acs.orgacs.orgnih.gov Developing organocatalytic systems specifically tailored for the high-yield synthesis of this compound from renewable feedstocks is a key area for future investigation. These methods often boast high atom economy and reduced environmental impact. acs.orgacs.org

A significant challenge is the selective synthesis of multi-substituted furans. researchgate.net Traditional methods like the Paal-Knorr and Feist-Benary syntheses often lack the required regioselectivity. researchgate.net Therefore, the development of novel catalytic strategies that allow for precise control over the substitution pattern on the furan ring is paramount for producing this compound with high purity.

| Catalytic System | Advantages | Challenges |

| Heterogeneous Catalysts (e.g., Zeolites, Non-noble metals) | Reusability, ease of separation, cost-effective (for non-noble metals). frontiersin.org | Leaching of active species, deactivation, lower selectivity compared to homogeneous catalysts. frontiersin.org |

| Homogeneous Catalysts (e.g., Transition metal complexes) | High activity and selectivity, mild reaction conditions. thieme-connect.com | Difficult to separate from the reaction mixture, potential for metal contamination in the product. |

| Organocatalysts | Metal-free, often milder reaction conditions, high enantioselectivity possible. acs.orgacs.org | Lower thermal stability, may require higher catalyst loading. |

| Biocatalysts (Enzymes) | High selectivity, environmentally benign conditions (aqueous media, mild temperature and pH). | Limited substrate scope, enzyme stability and cost can be prohibitive. |

Exploration of Novel Reactivity and Transformation Pathways

The molecular architecture of this compound, featuring a reactive furan core and multiple functional groups (a secondary alcohol, an aldehyde, and the furan ring itself), offers a rich landscape for chemical transformations. nih.gov While classical furan chemistry is well-established, exploring novel reactivity and transformation pathways for this specific molecule is a key future direction.

The furan ring itself is susceptible to a variety of reactions, including electrophilic substitution and cycloaddition. numberanalytics.comnumberanalytics.com The electron-donating nature of the oxygen atom enhances its reactivity towards electrophiles. numberanalytics.com Future research could focus on leveraging this reactivity for the synthesis of novel, highly functionalized molecules. The Diels-Alder reaction, where the furan acts as a diene, provides a powerful tool for constructing complex polycyclic structures. numberanalytics.com

The functional groups on the furan ring also present numerous opportunities for derivatization. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The secondary alcohol can be oxidized to a ketone or used in esterification and etherification reactions. The selective transformation of one functional group in the presence of others is a significant challenge that requires the development of highly selective catalysts and reaction conditions.

The C-H functionalization of the furan core is a particularly exciting area for future research. nih.gov Directing catalysts to selectively activate and functionalize the C-H bonds of the furan ring would provide a highly atom-economical route to novel derivatives, avoiding the need for pre-functionalized starting materials. nih.gov However, the sensitivity of the furan ring to harsh reaction conditions necessitates the development of mild and selective catalytic systems. nih.gov

| Reaction Type | Potential Products | Research Focus |

| Oxidation | 5-(1-Hydroxyethyl)-3-furancarboxylic acid, 5-acetyl-3-furancarbaldehyde, 2,5-furandicarboxylic acid derivatives. nsf.govbohrium.com | Selective oxidation of the aldehyde or alcohol group, oxidative ring opening. researchgate.net |

| Reduction/Hydrogenation | [5-(3-formylfuran-5-yl)]ethanol, 2,5-bis(hydroxymethyl)furan derivatives, tetrahydrofuran (B95107) derivatives. numberanalytics.combohrium.com | Selective reduction of the aldehyde or furan ring, hydrogenolysis of the C-O bond. |

| C-C Bond Forming Reactions | Aldol condensation products, Wittig reaction products, Grignard addition products. nsf.govfao.org | Utilization of the aldehyde for chain extension and the synthesis of complex molecules. |

| Cycloaddition Reactions | Complex polycyclic compounds via Diels-Alder reactions. numberanalytics.comnumberanalytics.com | Exploration of dienophile scope and stereoselectivity. |

| C-H Functionalization | Arylated, alkylated, or halogenated furan derivatives. nih.gov | Development of mild and regioselective catalytic systems for direct functionalization of the furan ring. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new applications for this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, stability, and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing. capes.gov.bracs.org

Future research will likely see an increased use of computational modeling to:

Predict Reaction Mechanisms: Elucidating the detailed reaction pathways for the synthesis and transformation of this compound. acs.orgnih.gov This includes identifying transition states, calculating activation energies, and understanding the role of catalysts at a molecular level. capes.gov.bracs.org

Design Novel Catalysts: In silico screening and design of catalysts with improved activity, selectivity, and stability for specific transformations of the target molecule.

Predict Physicochemical Properties: Calculating properties such as spectroscopic data, thermochemical properties, and solubility, which are crucial for process design and optimization. acs.orgresearchgate.net Machine learning models, trained on computational and experimental data, can further enhance the speed and accuracy of property prediction. researchgate.net

Explore Conformational Landscapes: Understanding the conformational flexibility of the molecule and how it influences its reactivity and interactions with other molecules, such as enzymes or catalytic surfaces.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of spectroscopic properties, prediction of reactivity. acs.org |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, solvation effects, and interactions with catalysts or biological systems. dpi-proceedings.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in the active site of an enzyme. |

| Machine Learning (ML) | Prediction of properties, screening of candidate molecules, and accelerating catalyst discovery. researchgate.net |

Integration into Emerging Fields of Chemical Research (e.g., Flow Chemistry, Photo/Electrochemistry)

The integration of research on this compound with emerging fields of chemistry promises to unlock new synthetic possibilities and improve the efficiency and sustainability of its production and transformation.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated process optimization and scale-up. Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and more consistent product quality.

Photo- and Electrochemistry: These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. netsci-journal.comnih.govacs.org The electrochemical oxidation or reduction of furan derivatives has been demonstrated as a promising route for producing valuable chemicals. mdpi.comrsc.orgrsc.orgrsc.org For instance, the electrochemical conversion of furfural (B47365) to furfuryl alcohol and 2-methylfuran (B129897) has been achieved. rsc.org Exploring the photo- and electrochemical transformations of this compound could open up novel reaction pathways that are not accessible through conventional thermal methods. This includes the potential for selective functionalization of the molecule by precisely controlling the applied potential or the wavelength of light used. netsci-journal.commdpi.com

The development of efficient photo- and electrocatalysts will be crucial for the success of these approaches. envirotecmagazine.comsciengine.com These catalysts must be stable, selective, and capable of efficiently utilizing the energy from light or electricity to drive the desired chemical transformations.

Q & A

Basic: What are the recommended synthetic routes for 5-(1-Hydroxyethyl)furan-3-carbaldehyde?

Methodological Answer:

The synthesis of this compound can be inferred from analogous furan derivatives. A plausible route involves: